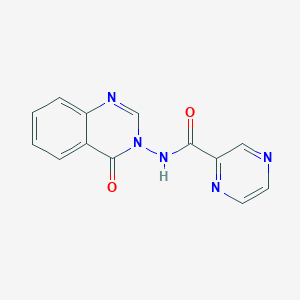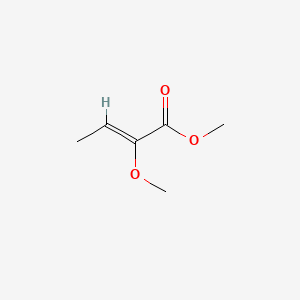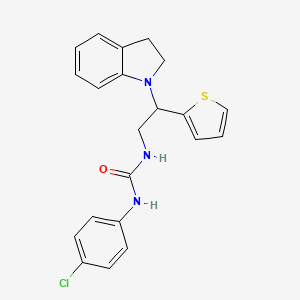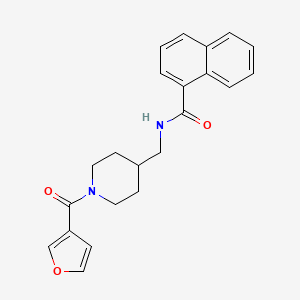![molecular formula C14H15N3O3S B2530030 2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899945-21-2](/img/structure/B2530030.png)
2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and characterized for various applications, including biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with sulfanylacetamide groups and aromatic substitutions have been studied. These compounds are of interest due to their potential pharmacological properties and their utility in various chemical reactions.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, typically starting with simpler molecules that are functionalized through reactions such as S-alkylation. For instance, the synthesis of a similar compound, "2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide," involves the S-alkylation of a 1,3,4-oxadiazole derivative with chloroacetyl chloride followed by acetylation with 2-aminopyrazine . This method suggests that the synthesis of the compound might also involve similar steps, starting with an appropriate oxopyrazin derivative and an ethoxyphenyl-containing reagent.
Molecular Structure Analysis
The molecular structure of compounds in this category is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds . The presence of the sulfanylacetamide group and the ethoxyphenyl moiety in the compound of interest would likely result in characteristic spectroscopic signals that can be used to confirm its structure.
Chemical Reactions Analysis
Compounds with sulfanylacetamide groups can participate in various chemical reactions. The presence of both the sulfanyl group and the acetamide moiety suggests potential reactivity in nucleophilic substitution reactions, as well as the possibility of engaging in redox reactions under certain conditions, as seen in polarographic studies of related compounds . The ethoxyphenyl group could also influence the compound's reactivity, potentially through interactions with the pyrazinyl core.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings, heteroatoms, and functional groups like sulfanylacetamide can affect properties such as solubility, melting point, and stability. The polarographic studies of a related compound indicate that the reduction behavior of these molecules can vary with pH, suggesting that the compound may also exhibit pH-dependent electrochemical properties . Additionally, the biological activity of similar compounds has been evaluated, indicating that they may have potential as anticancer agents, which could be a significant physical property related to their mechanism of action .
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation and Drug Design
Compounds related to 2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide have been explored for their pharmacological potential. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, with structural similarity to the specified compound, have been investigated as glutaminase inhibitors. These inhibitors show potential in cancer therapy by attenuating the growth of human lymphoma cells and xenograft models, demonstrating the utility of these compounds in the design of new therapeutic agents (Shukla et al., 2012).
Anticancer Activity
Research into compounds with a structure similar to this compound has shown promising anticancer activities. Novel non-condensed pyrazoline-bearing hybrid molecules, featuring 1,3,4-thiadiazole and dichloroacetic acid moieties, were synthesized and demonstrated significant anticancer activity in vitro, highlighting the potential of these compounds in cancer treatment (Yushyn et al., 2022).
Antimicrobial and Antibacterial Agents
The development of new antimicrobial and antibacterial agents is another significant application of compounds related to this compound. Studies on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising results in inhibiting bacterial growth, indicating their potential as antimicrobial and antibacterial drugs (Darwish et al., 2014).
Antiprotozoal Activity
Research has also extended into the antiprotozoal activity of compounds structurally related to this compound. Novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing potential for treating infections caused by these parasites (Pérez‐Villanueva et al., 2013).
Corrosion Inhibition
Apart from pharmacological applications, compounds with a similar structure have been evaluated for their potential in corrosion inhibition. Pyran derivatives, for example, showed high efficiency in mitigating corrosion of mild steel in sulfuric acid solutions, indicating their utility in protecting industrial materials (Saranya et al., 2020).
Eigenschaften
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-11-5-3-10(4-6-11)17-8-7-16-13(14(17)19)21-9-12(15)18/h3-8H,2,9H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNDOUJEMPGORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)
![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)


![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)
![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)

